

# Azure II Dye: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	Azure II
CAS No.:	37247-10-2
Cat. No.:	B1224842

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This technical guide provides an in-depth overview of the chemical properties, structure, and applications of **Azure II** dye for researchers, scientists, and drug development professionals. **Azure II** is a vital dye in various histological and hematological staining procedures, most notably as a key component of the Romanowsky-Giemsa stain.

## Core Chemical Properties

**Azure II** is not a singular chemical entity but a mixture of two essential thiazine dyes: Azure B (also known as Azure I) and Methylene Blue, typically in equal parts.<sup>[1][2][3]</sup> This composition is crucial for its staining characteristics. The physicochemical properties of **Azure II** are summarized below.

Property	Value	Reference
CAS Number	37247-10-2	[1][4][5][6][7]
Molecular Formula	$C_{16}H_{18}N_3S \cdot C_{15}H_{16}N_3S \cdot 2Cl$	[4][5][6][7]
Molecular Weight	625.68 g/mol	[4][6][8]
Appearance	Dark green to blackish powder	[7][9]
Solubility	Soluble in water, ethanol, and methanol.[6][9][10]	[6][9][10]
Absorption Maximum ( $\lambda_{max}$ )	650 - 660 nm in water	[1][11]

## Chemical Structure

The staining properties of **Azure II** are derived from the structures of its components, Azure B and Methylene Blue. Both are cationic thiazine dyes that bind to acidic (basophilic) tissue components, such as the phosphate groups of nucleic acids in the cell nucleus.

Azure B (C.I. 52010): Trimethylthionine chloride. Methylene Blue (C.I. 52015): Tetramethylthionine chloride.

The slight difference in methylation between Azure B and Methylene Blue contributes to the polychromatic staining effect observed in Romanowsky-type stains.

## Mechanism of Action in Biological Staining

The primary application of **Azure II** is in hematology and histology for staining blood smears, bone marrow, and tissue sections.[12] Its mechanism is best understood in the context of the Romanowsky-Giemsa stain, which also includes Eosin Y.

The cationic thiazine dyes (Azure B and Methylene Blue) in **Azure II** bind to the anionic phosphate groups of DNA in the cell nucleus, staining it blue to purple.[12][13] Eosin Y, an anionic dye, then binds to cationic components in the cytoplasm and granules of certain white blood cells, staining them pink or red. The interaction between the thiazine dyes and eosin at the site of the nucleus results in the characteristic purple color known as the Romanowsky effect.[1]

The intensity of the stain is dependent on several factors, including the ratio of Azure B to Eosin Y, the pH of the staining solution, fixation time, and the buffer used.[2][13]

## Experimental Protocols

### Preparation of Romanowsky-Giemsa Stain using Azure II

This protocol is a standard method for staining blood and bone marrow smears.

Materials:

- **Azure II** powder
- Eosin Y powder
- Methanol, anhydrous
- Glycerol
- Phosphate buffer, pH 6.8 or 7.2

Stock Solution Preparation:

- Dissolve 3.8 g of Giemsa powder (which can be a pre-mixture of **Azure II** and Eosin Y, or prepared by mixing the components) in 250 ml of methanol.[9][14]
- Heat the solution to 60°C with stirring.[9][14]
- Slowly add 250 ml of glycerol.[9][14]
- Filter the solution and allow it to stand for 1-2 months to ripen.[9][14]

Working Solution Preparation:

- Dilute the stock solution 1:10 with phosphate buffer (e.g., 1 ml of stock solution to 9 ml of buffer).[9]

Staining Procedure for Thin Blood Smears:

- Prepare a thin blood smear on a clean glass slide and allow it to air dry completely.
- Fix the smear by immersing it in absolute methanol for 30 seconds to 1 minute.
- Allow the slide to air dry.
- Flood the slide with the working Giemsa stain solution and let it stand for 20-30 minutes.[9]
- Rinse the slide gently with tap water or phosphate buffer.[9]
- Allow the slide to air dry in an upright position.
- Examine under a microscope.

## Richardson's Stain for Plastic-Embedded Sections

This method is suitable for staining semi-thin sections of tissues embedded in epoxy or methacrylate resins for light microscopy.

Stock Solutions:

- Solution A (1% Methylene Blue in 1% Borax):
  - Methylene Blue: 1.0 g
  - Sodium borate (Borax): 1.0 g
  - Distilled water: 100 ml
- Solution B (1% **Azure II**):
  - **Azure II**: 1.0 g
  - Distilled water: 100 ml[4]

Working Stain Solution:

- Mix equal volumes of stock solution A and stock solution B.[4]

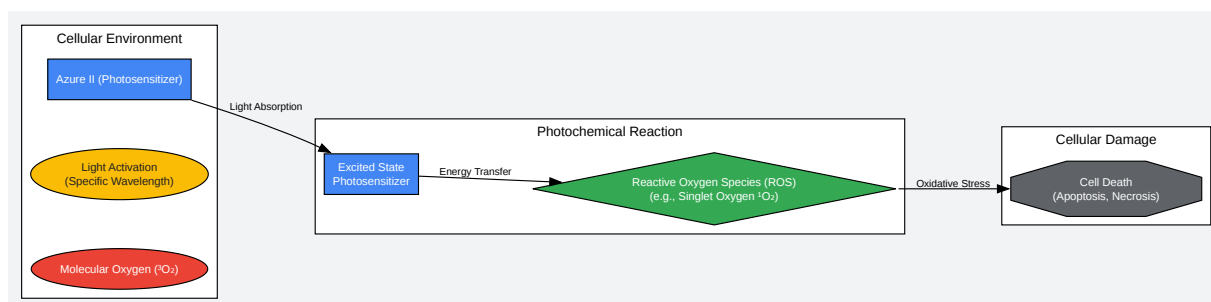
- Filter the working solution before use to remove any precipitates.[4]

#### Staining Procedure:

- Place the semi-thin section on a glass slide and allow it to dry on a hot plate.[4]
- Cover the section with the working stain solution.[4]
- Heat the slide on a warm hot plate (around 60°C) for 30-60 seconds. Avoid boiling.[4]
- Gently rinse off the excess stain with distilled water or 70% ethanol.[4]
- Dry the slide on the hot plate.[4]
- Cool the slide and mount with a coverslip using a suitable mounting medium.

## Signaling Pathways and Other Applications

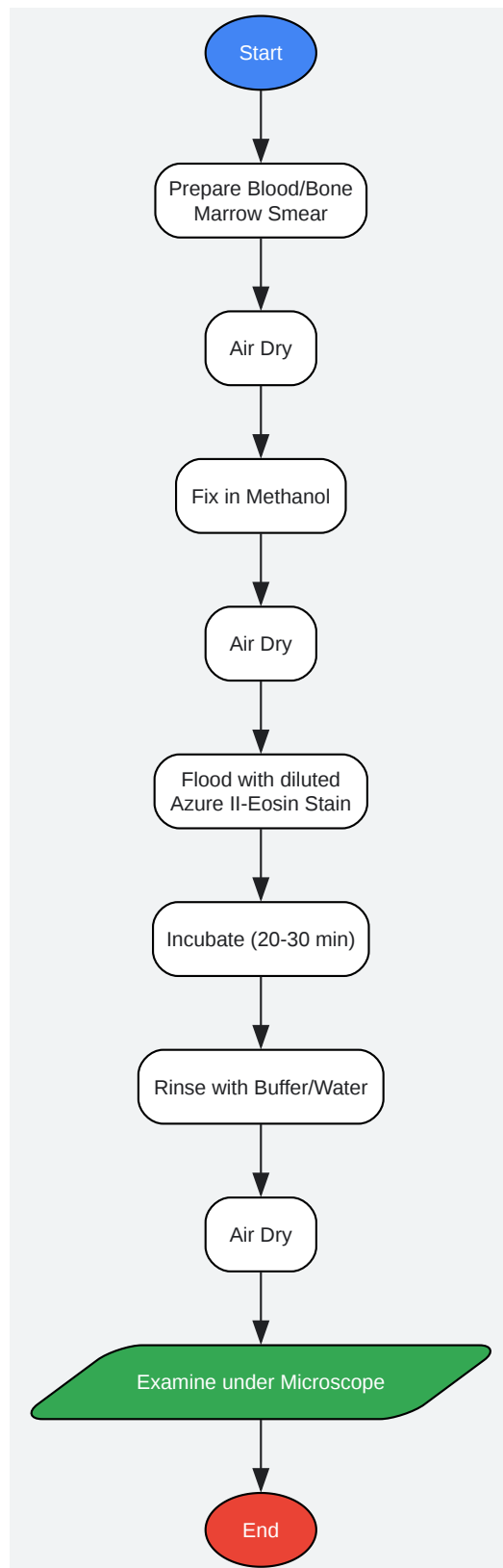
While primarily known as a biological stain, the components of **Azure II**, particularly Methylene Blue, have other applications, such as in photodynamic therapy (PDT). In PDT, a photosensitizer (like Methylene Blue) is excited by light of a specific wavelength. This leads to the production of reactive oxygen species (ROS), which can induce cell death in targeted cancer cells.



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Caption: Mechanism of Photodynamic Therapy using a photosensitizer like **Azure II**.

The following diagram illustrates the workflow for a typical Romanowsky-Giemsa staining procedure.



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Caption: Workflow for Romanowsky-Giemsa staining of blood smears.

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